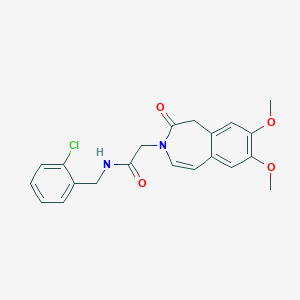![molecular formula C19H26N4O5S B12161252 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide, let’s call it Compound X , belongs to a class of novel compounds with intriguing pharmacological properties. Its chemical structure combines a pyrazole ring, a spirocyclic moiety, and an amide group.
準備方法
Synthetic Routes: The synthesis of Compound X involves several steps. A key intermediate is the formation of the pyrazole ring, followed by spirocyclization. The final amide linkage completes the structure. Detailed synthetic routes are available in the literature .
Reaction Conditions: The pyrazole ring formation typically occurs through cyclization reactions using appropriate reagents and conditions. Spirocyclization involves the closure of the spirocyclic moiety. The amide bond formation is achieved via coupling reactions.
Industrial Production: While Compound X is not yet produced on an industrial scale, its potential as a pharmacological agent has prompted interest in scalable synthesis methods.
化学反応の分析
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., NBS, mCPBA), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Oxidation may lead to the formation of sulfoxides or sulfones. Reduction could yield the corresponding amines. Substitution reactions may modify the pyrazole or spirocyclic portions.
科学的研究の応用
Medicinal Chemistry: Compound X shows promise as a GIRK1/2 potassium channel activator . Its selective action on these channels makes it valuable for drug development.
Biology: Researchers explore its effects on neuronal excitability and neurotransmitter release. GIRK channels play a role in regulating neuronal activity.
Industry: Compound X’s unique structure may find applications in materials science or catalysis.
作用機序
Compound X activates GIRK channels, modulating potassium flux across cell membranes. This effect impacts neuronal signaling and cellular excitability.
類似化合物との比較
While Compound X is novel, it shares features with other GIRK channel modulators. Notable compounds include [similar compound 1] and [similar compound 2].
特性
分子式 |
C19H26N4O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]propanamide |
InChI |
InChI=1S/C19H26N4O5S/c1-13-10-15(23(21-13)14-5-9-29(27,28)12-14)20-16(24)4-8-22-17(25)11-19(18(22)26)6-2-3-7-19/h10,14H,2-9,11-12H2,1H3,(H,20,24) |
InChIキー |
YGHUKDFOIOBHSE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)
![3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12161171.png)

![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B12161193.png)
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)

![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
